

# An In-depth Technical Guide on the Thermochemical Properties of 1,2-Dibromopropane

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1,2-Dibromopropane** (CH<sub>3</sub>CHBrCH<sub>2</sub>Br), also known as propylene dibromide, is a halogenated hydrocarbon with significant applications in organic synthesis and as an intermediate in the production of various chemicals. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and predicting its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the available thermochemical data for **1,2-dibromopropane**, details of experimental methodologies for their determination, and visualizations of its key reaction pathways.

### Thermochemical Data of 1,2-Dibromopropane

A compilation of the essential thermochemical data for **1,2-dibromopropane** is presented below. These values have been collated from various reputable sources and are crucial for thermodynamic calculations.

Table 1: General and Physical Properties of 1,2-Dibromopropane



Property	Value	Source(s)
Molecular Formula	C3H6Br2	[1]
Molar Mass	201.89 g/mol	[2]
Boiling Point	140-142 °C (at 760 mmHg)	[3]
Melting Point	-55.2 °C	[3]
Density	1.9224 g/cm³ (at 20°C)	[1]
Refractive Index (n_D)	1.5201 (at 20°C)	[1]

Table 2: Enthalpy and Heat Capacity Data for 1,2-Dibromopropane

Property	Value	Phase	Temperature (K)	Source(s)
Standard Molar Enthalpy of Formation (ΔfH°)	-113.6 kJ/mol	Liquid	298.15	[1]
Standard Molar Enthalpy of Formation (ΔfH°)	-71.6 kJ/mol	Gas	298.15	[1]
Liquid Phase Heat Capacity (Cp)	172.8 J/(mol·K)	Liquid	298	[4][5]
Enthalpy of Vaporization (ΔναρΗ)	42.43 kJ/mol	-	298.15	[6]

Note: Further research is required to obtain comprehensive data on the standard molar entropy and temperature-dependent heat capacities for both the liquid and gas phases of **1,2-dibromopropane**.



# **Experimental Protocols for Thermochemical Data Determination**

The determination of thermochemical data for organic compounds like **1,2-dibromopropane** relies on precise calorimetric techniques. Below are detailed methodologies for key experiments.

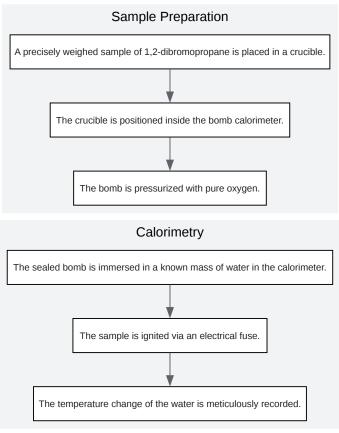
# Determination of Enthalpy of Formation by Bomb Calorimetry

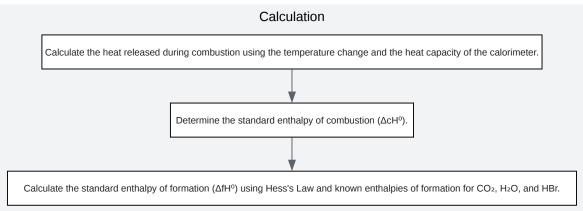
The standard enthalpy of formation of **1,2-dibromopropane** can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

**Experimental Workflow:** 



#### Workflow for Enthalpy of Formation Determination





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Workflow for Enthalpy of Formation Determination



# Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid **1,2-dibromopropane** as a function of temperature can be measured using a differential scanning calorimeter.

**Experimental Workflow:** 

# DSC Setup A small, accurately weighed sample of 1,2-dibromopropane is hermetically sealed in an aluminum pan. Both pans are placed in the DSC cell. Measurement The DSC cell is subjected to a precise temperature program, typically a linear heating rate. The differential heat flow to the sample and reference pans is measured as a function of temperature. Data Analysis A baseline measurement is performed with two empty pans. A calibration run is performed with a known standard, such as sapphire.

The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, baseline, and standard.



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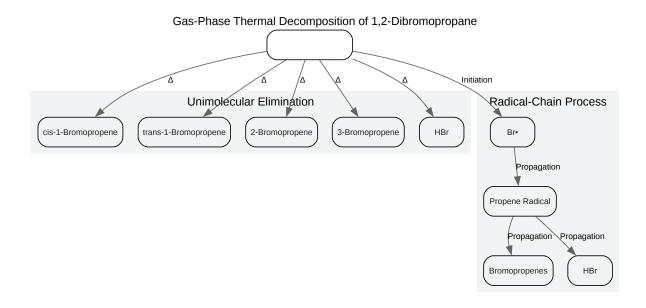
Workflow for Heat Capacity Determination

## **Key Signaling and Reaction Pathways**

Understanding the reaction pathways of **1,2-dibromopropane** is crucial for predicting its stability, degradation products, and metabolic fate.

#### **Gas-Phase Thermal Decomposition**

The thermal decomposition of **1,2-dibromopropane** in the gas phase proceeds through a dual mechanism involving both unimolecular elimination and a radical-chain process. This leads to the formation of various bromopropenes and hydrogen bromide.[7]



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Gas-Phase Thermal Decomposition of 1,2-Dibromopropane



#### **Proposed Metabolic Pathway**

Based on the metabolism of similar halogenated alkanes, the metabolic pathway of 1,2dibromopropane is proposed to involve oxidation by cytochrome P450 enzymes and conjugation with glutathione (GSH).

Cytochrome P450 Phase I: Oxidation Oxidized Intermediates Glutathione S-transferase Phase II: Conjugation Glutathione Conjugate Further Processing Mercapturic Acid Derivative **Urinary Excretion** 

Proposed Metabolic Pathway of 1,2-Dibromopropane

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Proposed Metabolic Pathway of 1,2-Dibromopropane

## **Mechanism of Halide Export by Haloalkane** Dehalogenase



Haloalkane dehalogenases are enzymes that catalyze the hydrolysis of haloalkanes. The release of the halide ion from the enzyme's active site is a critical step and can proceed through different routes involving conformational changes of the enzyme.

Enzyme-Substrate Complex Nucleophilic Attack Alkyl-Enzyme Intermediate + X-Slow Isomerization Three-Step Route Isomerized Enzyme Rapid Binding + X-Conformational Change Two-Step Route Collision Complex Open Conformation + X-(E...X-) . Halide Release Dissociation Free Enzyme

Halide Export Mechanism in Haloalkane Dehalogenase

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Halide Export Mechanism in Haloalkane Dehalogenase

#### Conclusion



This technical guide has provided a consolidated source of thermochemical data for **1,2-dibromopropane**, outlined the standard experimental procedures for their determination, and visualized key reaction pathways. While significant data is available, further experimental work is needed to fully characterize the standard molar entropy and temperature-dependent heat capacities. The provided information serves as a valuable resource for researchers and professionals working with this compound, enabling more accurate modeling, process optimization, and safety assessments.

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